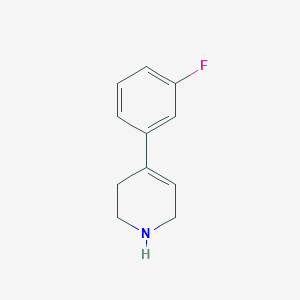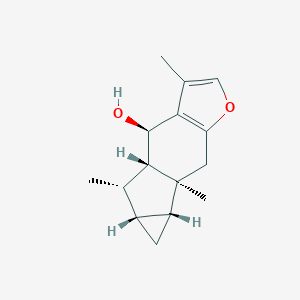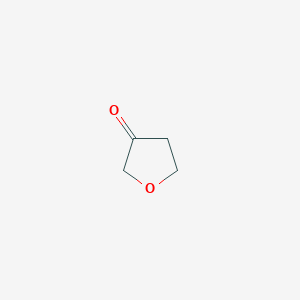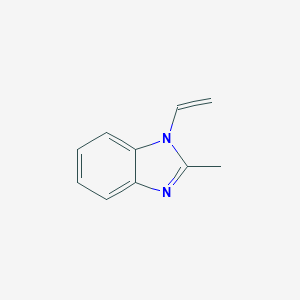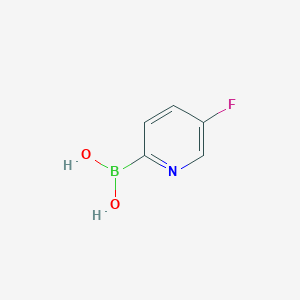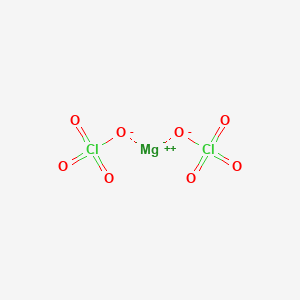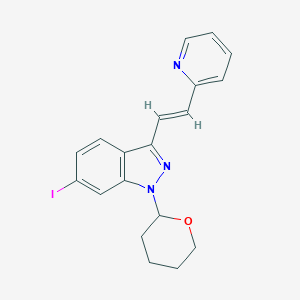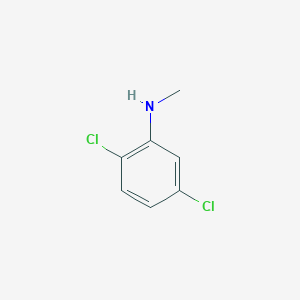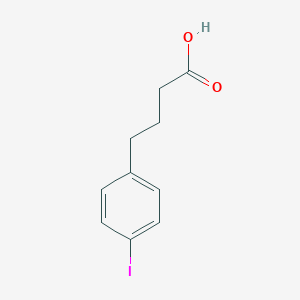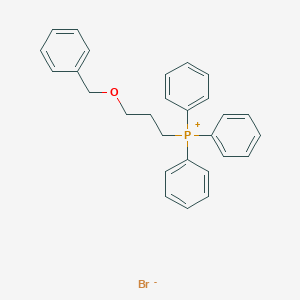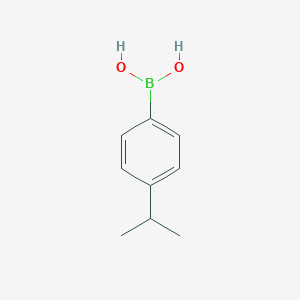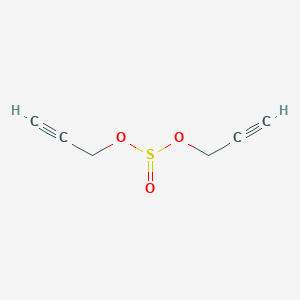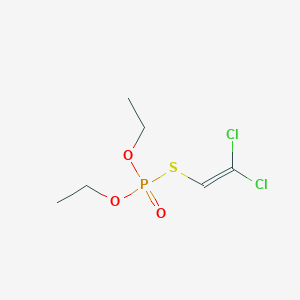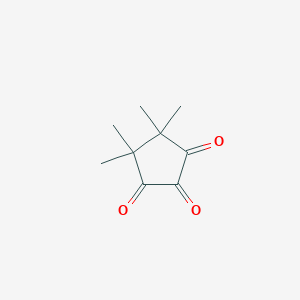
1,2,3 Cyclopentanetrione,4,4,5,5-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3 Cyclopentanetrione,4,4,5,5-tetramethyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as Meldrum's acid and has a molecular formula of C8H10O4. Meldrum's acid is a versatile building block in organic synthesis and is widely used in the preparation of various organic compounds.
Mécanisme D'action
Meldrum's acid acts as a nucleophile in organic reactions, and its reactivity is attributed to the presence of two carbonyl groups in its structure. The acid catalyzed dehydration of Meldrum's acid results in the formation of an enol, which can undergo various reactions such as aldol condensation, Michael addition, and acylation.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Meldrum's acid. However, it has been reported that Meldrum's acid can inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
Meldrum's acid is a versatile reagent in organic synthesis and has several advantages over other reagents. It is stable and easy to handle, and its reactions are generally high yielding. However, Meldrum's acid is sensitive to moisture and air, and its use requires careful handling and storage.
List of
Orientations Futures
1. Development of new synthetic methods using Meldrum's acid as a building block.
2. Investigation of the potential biological activity of Meldrum's acid and its derivatives.
3. Study of the mechanism of Meldrum's acid-catalyzed reactions.
4. Development of new applications of Meldrum's acid in materials science.
5. Synthesis of new pharmaceutical compounds using Meldrum's acid as a starting material.
6. Investigation of the reactivity of Meldrum's acid with different nucleophiles and electrophiles.
7. Development of new methods for the purification of Meldrum's acid and its derivatives.
8. Study of the stability of Meldrum's acid under different conditions.
9. Investigation of the potential use of Meldrum's acid in green chemistry.
10. Synthesis of new natural products using Meldrum's acid as a building block.
Conclusion
In conclusion, Meldrum's acid is a versatile reagent in organic synthesis and has several potential applications in scientific research. Its unique properties and reactivity make it a valuable building block for the synthesis of various organic compounds. Further research is needed to explore its potential applications in materials science, pharmaceuticals, and green chemistry.
Méthodes De Synthèse
Meldrum's acid can be synthesized through the reaction of malonic acid and acetone in the presence of acid catalysts such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of an intermediate compound, which undergoes dehydration to form Meldrum's acid. The synthesis of Meldrum's acid is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Meldrum's acid has been extensively studied for its potential applications in organic synthesis. It is a useful reagent for the preparation of various organic compounds, including ketones, esters, and amides. Meldrum's acid has also been used in the synthesis of natural products and pharmaceuticals.
Propriétés
Numéro CAS |
1889-98-1 |
|---|---|
Nom du produit |
1,2,3 Cyclopentanetrione,4,4,5,5-tetramethyl- |
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
4,4,5,5-tetramethylcyclopentane-1,2,3-trione |
InChI |
InChI=1S/C9H12O3/c1-8(2)6(11)5(10)7(12)9(8,3)4/h1-4H3 |
Clé InChI |
BXWXMHNZDGGRGX-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)C(=O)C(=O)C1(C)C)C |
SMILES canonique |
CC1(C(=O)C(=O)C(=O)C1(C)C)C |
Autres numéros CAS |
1889-98-1 |
Synonymes |
4,4,5,5-tetramethylcyclopentane-1,2,3-trione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



